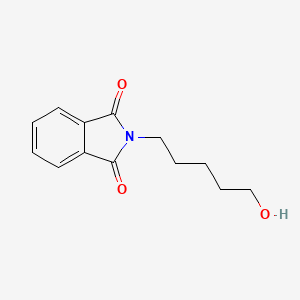

2-(5-Hydroxypentyl)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxypentyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-5-1-4-8-14-12(16)10-6-2-3-7-11(10)13(14)17/h2-3,6-7,15H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQXSCZKSNBLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344174 | |

| Record name | 5-phthalimido-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63273-48-3 | |

| Record name | 5-phthalimido-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Phthalimido-1-pentanol: A Technical Guide

Executive Summary

In modern drug discovery and materials science, heterobifunctional linkers are foundational to the design of complex architectures, ranging from Proteolysis Targeting Chimeras (PROTACs) to Molecularly Imprinted Polymers (MIPs). 5-Phthalimido-1-pentanol (CAS: 63273-48-3) serves as a critical intermediate in these workflows. By masking a primary amine with a robust phthalimide group while leaving a terminal hydroxyl open for electrophilic activation, this molecule provides a highly controlled, directional vector for chemical conjugation.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will dissect the physicochemical parameters of 5-phthalimido-1-pentanol, explore the causality behind its structural design, and provide self-validating, field-proven protocols for its synthesis and downstream activation.

Molecular Architecture & Physicochemical Properties

Understanding the physical state and solubility profile of a linker is paramount for optimizing reaction conditions and predicting its behavior in biological assays. The properties of 5-phthalimido-1-pentanol dictate that it is highly amenable to liquid-phase organic synthesis but requires strategic modification for aqueous applications.

Table 1: Physicochemical and Structural Data

| Property | Value |

| Chemical Name | 2-(5-hydroxypentyl)isoindoline-1,3-dione |

| CAS Registry Number | 63273-48-3[1] |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Topological Polar Surface Area (TPSA) | 57.6 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 3 |

| Rotatable Bonds | 5 |

| XLogP3-AA (Predicted) | ~1.9 - 2.1 |

| Physical State | Solid (White to off-white) |

| Solubility | Soluble in DCM, CHCl₃, DMF; Insoluble in water[2] |

Rationale for Structural Design (Causality)

Every functional group in 5-phthalimido-1-pentanol serves a distinct mechanistic purpose. Understanding why this specific architecture is chosen prevents downstream experimental failures:

-

The Phthalimide Terminus (Amine Protection): The phthalimide group acts as a sterically demanding, bidentate protecting group for the primary amine. Unlike Boc or Fmoc groups, the phthalimide ring is exceptionally stable to strong acids (e.g., TFA) and mild bases, preventing unwanted nucleophilic attacks by the amine during aggressive downstream functionalization of the alcohol[3]. It is selectively cleaved later using hydrazine hydrate (Ing-Manske procedure).

-

The Aliphatic Spacer (C5 Chain): The 5-carbon alkyl chain provides exactly 5 rotatable bonds. In bifunctional molecule design, this length offers a critical balance: it is long enough to provide conformational flexibility and prevent steric clashing between linked domains, yet short enough to avoid excessive entropic penalties during target binding.

-

The Hydroxyl Terminus (Synthetic Handle): The primary alcohol is a versatile nucleophile. However, its true value lies in its ability to be converted into a highly reactive electrophile (such as a triflate or halide), allowing the entire molecule to be grafted onto complex scaffolds[4].

Experimental Methodologies: Synthesis & Activation

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure the integrity of the workflow.

Protocol A: Microwave-Assisted Synthesis of 5-Phthalimido-1-pentanol

Traditional thermal condensation of an anhydride and an amine can take hours and lead to thermal degradation. Microwave irradiation provides rapid, volumetric heating, driving the dehydration reaction to completion in minutes[3].

Step-by-Step Methodology:

-

Preparation: In a microwave-safe quartz vessel, combine 5-amino-1-pentanol (1.0 eq) with phthalic anhydride (1.0 eq)[5].

-

Condensation: Heat the neat mixture at 150°C for exactly 5 minutes using a dedicated laboratory microwave synthesizer[3]. The rapid heating drives off water, forcing the ring closure of the imide.

-

Workup: Allow the vessel to cool to room temperature. Dissolve the resulting amorphous solid in dichloromethane (DCM).

-

Purification: Purify the crude mixture via silica gel flash chromatography using 100% CHCl₃ as the eluent[6].

-

Validation: Evaporate the solvent to yield 5-phthalimido-1-pentanol as a white-yellow solid[6]. Confirm product identity via LC-MS (Expected [M+H]⁺ = 234.1).

Protocol B: Electrophilic Activation via Triflation

To utilize the linker, the hydroxyl group must be converted into a leaving group. Trifluoromethanesulfonate (triflate) is exceptionally reactive, but its synthesis generates triflic acid, which can degrade the substrate.

Causality Check: Why use 2,6-di-tert-butyl-4-methylpyridine? Standard bases like triethylamine are nucleophilic and will attack the newly formed alkyl triflate. 2,6-di-tert-butyl-4-methylpyridine acts as a "proton sponge"; its bulky tert-butyl groups physically block the nitrogen lone pair from acting as a nucleophile, allowing it to neutralize the acid without destroying the product[4].

Step-by-Step Methodology:

-

Setup: Dissolve 5-phthalimido-1-pentanol (1.0 eq) in dry DCM under an inert argon atmosphere[4].

-

Base Addition: Add 2,6-di-tert-butyl-4-methylpyridine (1.0 eq) to the solution and cool the reaction flask to 0°C using an ice bath[4].

-

Activation: Dropwise, add trifluoromethanesulfonic anhydride (triflic anhydride, 1.0 eq)[4].

-

Reaction: Stir the mixture at room temperature for 10 to 20 minutes[7]. Monitor via TLC (staining with KMnO₄) to ensure complete consumption of the starting alcohol.

-

Quench & Extraction: Pour the reaction into cold water to quench excess anhydride. Extract the aqueous layer twice with DCM. Dry the combined organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure[7]. Note: The resulting triflate is highly reactive and should be used immediately in the next conjugation step.

Mechanistic Pathway: Synthetic Workflow

The following diagram illustrates the logical progression from raw materials to an activated bifunctional linker.

Synthetic workflow from primary amine protection to bifunctional linker activation.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized 5-phthalimido-1-pentanol, the following analytical signatures must be verified before proceeding to downstream applications:

-

¹H NMR (CDCl₃, 400 MHz): The defining signature of the intact phthalimide ring is a symmetrical multiplet integrating to 4 protons in the aromatic region (δ 7.70 – 7.85 ppm). The aliphatic chain will present a distinct triplet for the -CH₂-N protons (δ ~3.6 ppm) and a triplet for the -CH₂-OH protons (δ ~3.5 ppm).

-

Mass Spectrometry (ESI-MS): The compound should exhibit a clean parent ion peak at m/z 234.1 [M+H]⁺ and a sodium adduct at m/z 256.1[M+Na]⁺.

-

HPLC: Due to the strong UV absorbance of the phthalimide chromophore, the compound can be easily tracked at 254 nm, ensuring high-fidelity monitoring of reaction kinetics.

References

- Google Patents. "US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof".

-

University of California, San Diego. "Synthesis and Application of Semicrystalline Polymers". Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof - Google Patents [patents.google.com]

- 4. 2508-29-4 | 5-Amino-1-pentanol | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. US20120225962A1 - Molecularly imprinted polymers, methods for their production and uses thereof - Google Patents [patents.google.com]

- 6. escholarship.org [escholarship.org]

- 7. 38222-83-2 | 2,6-Di-tert-butyl-4-methylpyridine | Fosaprepitant Related | Ambeed.com [ambeed.com]

2-(5-Hydroxypentyl)isoindoline-1,3-dione molecular weight and formula

[1]

Executive Summary

2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3), also known as

This architecture allows for orthogonal functionalization: the alcohol moiety acts as a handle for immediate conjugation (via Mitsunobu or alkylation protocols), while the phthalimide moiety remains inert until hydrazine-mediated deprotection reveals a primary amine. This monograph details its physicochemical properties, validated synthesis protocols, and application in heterobifunctional ligand design.

Physicochemical Characterization

The following data represents the core identity of the molecule, verified against standard chemical registries.

| Parameter | Specification |

| IUPAC Name | 2-(5-hydroxypentyl)isoindole-1,3-dione |

| Common Synonyms | |

| CAS Registry Number | 63273-48-3 |

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 72–75 °C (Typical range) |

| Solubility | Soluble in DCM, DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water |

| pKa | ~14.8 (Alcohol), Imide is non-basic but hydrolytically sensitive at high pH |

Formula Derivation & Mass Spectrometry[6]

-

Formula:

-

Exact Mass (Monoisotopic): 233.1052 Da

-

Isotopic Pattern: The

peak in ESI-MS appears at 234.11 Da . A significant

Synthetic Architecture

The synthesis of this compound is a classic application of the Gabriel Synthesis , modified for atom economy and ease of purification. The preferred route utilizes Potassium Phthalimide and 5-Chloro-1-pentanol (or 5-Bromo-1-pentanol).

Reaction Logic[2][7]

-

Nucleophile: The phthalimide anion (from Potassium Phthalimide) is a soft, bulky nucleophile.

-

Electrophile: The alkyl halide (5-halo-1-pentanol) undergoes

substitution. -

Selectivity: The reaction targets the alkyl halide over the hydroxyl group. The steric bulk of the phthalimide prevents

-alkylation, ensuring

Workflow Diagram

Caption: Optimized Gabriel Synthesis workflow for N-alkyl phthalimide formation.

Validated Protocol (Bench Scale)

Reagents:

-

Potassium Phthalimide (1.0 equiv)

-

5-Bromo-1-pentanol (1.1 equiv)

-

DMF (Dimethylformamide) - Anhydrous

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (18.5 g, 100 mmol) in anhydrous DMF (100 mL).

-

Addition: Add 5-Bromo-1-pentanol (18.4 g, 110 mmol) dropwise over 15 minutes. The slight excess ensures complete consumption of the phthalimide.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. The suspension will change appearance as KBr precipitates.

-

Quench: Cool the reaction to room temperature and pour slowly into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The product will precipitate as a white solid.[3] Filter via vacuum filtration.[4]

-

Purification: Wash the filter cake with water (

mL) to remove residual DMF. Recrystallize from Ethanol/Water or minimal Ethyl Acetate if high purity (>99%) is required.

Reactivity Profile & Applications (PROTACs)

This molecule is a "masked" linker. It allows researchers to build a ligand on the alcohol end before revealing the amine.

Mechanism of Action: The "Linker" Role

In PROTAC design, the linker length determines the spatial proximity of the E3 ligase and the Target Protein. A 5-carbon chain (

-

Activation (Alcohol): The hydroxyl group is converted to a leaving group (Tosylate/Mesylate) or used directly in a Mitsunobu Reaction to attach the "Warhead" (Target Protein Ligand).

-

Deprotection (Imide): Once the warhead is attached, the phthalimide is removed using Hydrazine Hydrate or Methylamine. This reveals the primary amine.

-

Coupling (Amine): The newly revealed amine is coupled to the E3 Ligase Ligand (e.g., Thalidomide derivatives or VHL ligands) via amide bond formation.

Application Workflow

Caption: Strategic utilization of the scaffold in convergent PROTAC synthesis.

Analytical Validation

To ensure the integrity of the intermediate, the following analytical signals should be verified.

Proton NMR ( NMR, 400 MHz, )

- 7.84 (dd, 2H): Aromatic phthalimide protons (adjacent to carbonyls).

- 7.71 (dd, 2H): Aromatic phthalimide protons.

-

3.70 (t,

-

3.64 (t,

- 1.73 (quint, 2H): Methylene at C2 (beta to Nitrogen).

- 1.61 (quint, 2H): Methylene at C4 (beta to Oxygen).

- 1.43 (m, 2H): Central methylene (C3).

- 1.5–2.0 (br s, 1H): Hydroxyl proton (shift varies with concentration/solvent).

Troubleshooting

-

Impurity Flag: A triplet at

3.4 ppm usually indicates unreacted 5-bromo-1-pentanol. -

Impurity Flag: Peaks at

2.7–2.9 ppm (DMF methyls) indicate insufficient water washing during workup.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[2] Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: N-(5-Hydroxypentyl)phthalimide. National Library of Medicine. Retrieved from [Link]

-

Abosyn. (n.d.). This compound Catalog Entry. Retrieved from [Link]

Solvation Thermodynamics and Empirical Solubility Profiling of 2-(5-Hydroxypentyl)isoindoline-1,3-dione in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Physicochemical Profiling

2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3) is a highly versatile bifunctional organic intermediate[1]. It is predominantly utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs), the construction of Proteolysis Targeting Chimera (PROTAC) linkers, and as a protected precursor in the Gabriel synthesis of primary amines.

As a Senior Application Scientist, I approach solubility not as a static property, but as a dynamic thermodynamic equilibrium dictated by molecular structure. The solvation behavior of this molecule is governed by its distinct amphiphilic architecture, which consists of three primary domains:

-

The Phthalimide Core: A rigid, planar, aromatic system. It provides substantial lipophilicity and engages in

stacking interactions, while its two carbonyl oxygen atoms act as strong hydrogen bond acceptors. -

The Pentyl Spacer: A flexible, five-carbon aliphatic chain that imparts purely hydrophobic, van der Waals interactions, disrupting highly ordered polar solvent networks (like water).

-

The Hydroxyl Terminus: A polar moiety capable of acting as both a hydrogen bond donor and acceptor.

Because the hydrophobic bulk of the phthalimide ring and the alkyl chain significantly outweighs the polarity of the single terminal hydroxyl group, the compound exhibits practically zero aqueous solubility but demonstrates excellent compatibility with polar aprotic and chlorinated organic solvents.

Diagram 1: Structural domains of the molecule and their respective solvent affinities.

Quantitative Solubility Data in Organic Solvents

To facilitate high-throughput screening and reaction optimization, it is critical to select solvents that thermodynamically favor the dissolution of the solid crystal lattice. Table 1 summarizes the empirical solubility profile of this compound across various solvent classes at standard ambient temperature (25°C).

Table 1: Empirical Solubility Profile at 25°C

| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Mechanism & Causality |

| Polar Aprotic | DMF, DMSO, NMP | > 100 mg/mL (Highly Soluble) | Strong dipole-dipole interactions overcome the crystal lattice energy. The solvent accepts H-bonds from the terminal -OH group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | > 100 mg/mL (Highly Soluble) | High affinity for the polarizable aromatic phthalimide ring; DCM easily solvates the lipophilic pentyl chain. |

| Alcohols | Methanol, Ethanol | 30 - 100 mg/mL (Soluble) | Dual H-bonding occurs. The solvent donates to the phthalimide carbonyls and exchanges H-bonds with the terminal hydroxyl group. |

| Ethers | THF, 1,4-Dioxane | 30 - 100 mg/mL (Soluble) | Moderate dipole interactions; ether oxygens act as potent H-bond acceptors for the -OH group. |

| Non-Polar | Hexane, Heptane | < 1 mg/mL (Poorly Soluble) | Purely aliphatic solvents lack the dielectric constant required to disrupt the strong intermolecular dipole forces of the solid. |

| Aqueous | Water, PBS (pH 7.4) | < 0.1 mg/mL (Insoluble) | The hydrophobic effect dominates; water cannot efficiently solvate the bulky lipophilic core without a massive entropic penalty[2]. |

Self-Validating Protocol: Thermodynamic Solubility Determination

When utilizing this compound for high-concentration stock solutions (e.g., in flow chemistry or automated synthesis), relying on visual "kinetic" solubility is a critical failure point. Kinetic dissolution can result in supersaturated solutions that spontaneously precipitate over time.

To ensure scientific integrity, researchers must employ a thermodynamic equilibrium assay . The following step-by-step methodology is adapted from the gold-standard OECD Guideline 105 (Shake-Flask Method)[2][3].

Diagram 2: Self-validating shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology

Step 1: Saturation Preparation

-

Action: Add an excess amount of this compound solid (e.g., 50 mg) to a 2 mL glass HPLC vial containing 1 mL of the target organic solvent.

-

Causality: Adding excess solid ensures that the chemical potential of the dissolved solute is exactly equal to that of the pure solid phase. This guarantees a true thermodynamic equilibrium rather than a transient kinetic state[3].

Step 2: Isothermal Equilibration

-

Action: Seal the vial and place it in a temperature-controlled orbital shaker at 25°C ± 0.5°C, agitating at 300 RPM for 24 hours.

-

Causality: Phthalimide derivatives with alkyl chains can exhibit slow dissolution kinetics due to crystal lattice packing. A 24-hour equilibration ensures that the concentration plateau is fully reached[2].

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES). Filtration removes sub-micron particulates that would otherwise artificially inflate downstream UV absorbance readings, ensuring data trustworthiness.

Step 4: Quantitative Analysis (HPLC-UV)

-

Action: Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of your pre-established calibration curve. Analyze via HPLC using a standard C18 column. Set the UV detector to 295 nm .

-

Causality: The phthalimide chromophore exhibits a characteristic, strong UV absorption maximum (

) at 295 nm[4]. Monitoring at this specific wavelength maximizes signal-to-noise ratio and prevents interference from solvent cutoffs.

Step 5: Data Validation (Self-Correction Loop)

-

Action: Perform the entire assay in biological triplicate. Calculate the Relative Standard Deviation (RSD).

-

Causality: The protocol is self-validating. If the RSD is < 5%, the system has reached true equilibrium. If the RSD > 5%, it indicates a methodological failure (e.g., incomplete equilibration, solvent evaporation, or filter membrane adsorption), and the equilibration time must be extended to 48 hours.

References

- Title: 2-(5-hydroxypentyl)

- Title: N-(5-BROMOPENTYL)

- Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL

- Title: improved oecd 105 water solubility test design Source: KREATiS URL

Sources

Technical Guide: Stability and Storage Protocols for 2-(5-Hydroxypentyl)phthalimide

[1]

Executive Summary & Chemical Identity

2-(5-hydroxypentyl)-1H-isoindole-1,3(2H)-dione (CAS: 63273-48-3), often referred to as N-(5-hydroxypentyl)phthalimide , is a bifunctional synthetic intermediate.[1][2][3] It features a phthalimide-protected primary amine connected via a pentyl linker to a primary alcohol.[1]

This compound is a critical building block in medicinal chemistry, particularly in the synthesis of PROTAC® linkers and other heterobifunctional ligands. Its dual functionality requires a storage strategy that protects two distinct reactive sites: the moisture-sensitive imide ring and the oxidation-prone primary alcohol.[1]

Physicochemical Profile

| Property | Specification | Relevance to Storage |

| CAS Number | 63273-48-3 | Unique Identifier |

| Molecular Formula | MW: 233.26 g/mol | |

| Physical State | White to off-white crystalline solid | Hygroscopicity risk increases with surface area |

| Solubility | DMSO, DMF, Dichloromethane, Chloroform | Hydrolytically unstable in aqueous buffers (pH > 7) |

| pKa | ~8.3 (Imide proton, theoretical) | Sensitive to basic environments |

Degradation Mechanisms & Stability Science

To design an effective storage protocol, one must understand the specific failure modes of the molecule. This compound is susceptible to two primary degradation pathways: Imide Hydrolysis and Alcohol Oxidation .

Mechanistic Failure Pathways

The phthalimide moiety is essentially a diacylamine. While kinetically stable in neutral conditions, it is thermodynamically unstable toward hydrolysis. Moisture intrusion, catalyzed by trace base or acid, opens the imide ring to form phthalamic acid derivatives. Simultaneously, the terminal hydroxyl group is susceptible to slow oxidation by atmospheric oxygen, particularly if catalyzed by light or trace metals.

Figure 1: Primary degradation pathways. The imide ring opening (Red path) is the dominant failure mode in humid environments, while oxidation (Yellow path) occurs upon prolonged air exposure.[1]

Storage Protocols

Solid State Storage (Recommended)

For maximum shelf life, the compound must be stored as a solid. The lattice energy of the crystalline form provides a significant barrier to autoxidation and hydrolysis compared to the solution state.

Protocol A: Long-Term Archival (> 6 Months)

-

Temperature: -20°C (Standard Freezer).

-

Atmosphere: Inert gas backfill (Argon or Nitrogen) is mandatory .

-

Container: Amber glass vial with a PTFE-lined screw cap.[1] Seal the cap junction with Parafilm or electrical tape to prevent moisture ingress during freeze-thaw cycles.[1]

-

Desiccation: Store the vial inside a secondary container (e.g., a sealable bag or jar) containing active desiccant (silica gel or Drierite).

Protocol B: Working Stock (< 6 Months)

-

Temperature: 2°C to 8°C (Refrigerator).

-

Atmosphere: Ambient air is acceptable only if the container is tightly sealed and kept dry.[4] Nitrogen flush is preferred after every use.

-

Light: Protect from direct light.

Solution State Storage (High Risk)

Avoid storing this compound in solution. If experimental workflows demand it:

-

Solvent Choice: Use anhydrous DMSO or DMF. Avoid protic solvents (Ethanol, Methanol) or water, which accelerate ring opening.

-

Temperature: -80°C or -20°C.

-

Shelf Life: Discard after 1 week.

-

Thawing: Vortex thoroughly after thawing. DMSO freezes at 19°C; localized concentration gradients during freezing can precipitate the compound.

Handling & Quality Control (QC)

Handling Precautions

-

Hygroscopicity: Allow the refrigerated/frozen container to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate water condensation on the solid, initiating hydrolysis.

-

Safety: Standard PPE (Gloves, Goggles, Lab Coat).[5] While not highly toxic, phthalimides can be irritants.

Verifying Purity (Self-Validating System)

Before using stored material in critical synthesis (e.g., Gabriel Synthesis or Mitsunobu reaction), validate its integrity.[1]

| Method | Marker of Degradation | Acceptance Criteria |

| TLC | Appearance of a baseline spot (Phthalamic acid) or a fast-moving spot (Aldehyde).[1] | Single spot (Rf ~0.3-0.5 in 50% EtOAc/Hexane).[1] |

| 1H NMR | Imide Region: Check integration of aromatic protons (7.7–7.9 ppm). Hydrolysis: Look for broad amide N-H singlets or carboxylic acid protons (>10 ppm). Oxidation: Look for aldehyde peak (~9.8 ppm). | Integration of methylene protons adjacent to -OH (~3.6 ppm) must match aromatic signals 2:4. |

References

-

Sigma-Aldrich. 2-(5-Hydroxypentyl)isoindoline-1,3-dione Product Sheet. Retrieved from [1]

-

Pharmaffiliates. Certificate of Analysis: this compound. Retrieved from [1]

-

Combi-Blocks. Safety Data Sheet (SDS) for Phthalimide Derivatives. Retrieved from [1][6]

- Khan, M. N. (1995). Kinetics and Mechanism of Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry. (General mechanism reference for imide stability).

- Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition. (Context for chemical reactivity).

Methodological & Application

detailed protocol for N-alkylation of phthalimide with 5-amino-1-pentanol

Via Catalytic Transimidation of Phthalimide

Executive Summary & Strategic Rationale

This application note details the synthesis of

While the term "N-alkylation" typically implies the displacement of a leaving group by the phthalimide anion (Gabriel Synthesis), the reaction between phthalimide and an amino-alcohol proceeds via a distinct mechanism: Nucleophilic Transimidation . In this pathway, the primary amine of 5-amino-1-pentanol acts as the nucleophile, displacing ammonia from the phthalimide ring.

Why this approach?

-

Atom Economy: Direct reaction avoids the need for halogenated precursors (e.g., 5-chloro-1-pentanol) required for traditional Gabriel synthesis.

-

Chemo-selectivity: The primary amine (

) is significantly more nucleophilic than the primary alcohol ( -

Green Chemistry: The only byproduct is gaseous ammonia (

), simplifying purification.

Reaction Mechanism & Critical Parameters

The reaction is an equilibrium-driven amine exchange. To achieve high conversion, the thermodynamics must be shifted by the continuous removal of ammonia.

2.1 Mechanistic Pathway[1][2]

-

Nucleophilic Attack: The lone pair of the 5-amino-1-pentanol nitrogen attacks one of the phthalimide carbonyl carbons.

-

Ring Opening: The phthalimide ring opens to form an intermediate

-(5-hydroxypentyl)-2-carbamoylbenzamide. -

Ring Closure: The secondary amide nitrogen attacks the remaining amide carbonyl, reforming the stable 5-membered imide ring.

-

Elimination: Ammonia (

) is ejected, yielding the product.

Figure 1: Mechanistic flow of the transimidation reaction. The driving force is the entropy gain from

Experimental Protocol

3.1 Materials & Equipment

| Component | Specification | Role |

| Phthalimide | >98% Purity | Substrate |

| 5-Amino-1-pentanol | >97% Purity | Nucleophile / Linker |

| Solvent | Diglyme or DMF (Optional) | Medium (High BP required) |

| Catalyst (Optional) | Lewis Acid Accelerator | |

| Equipment | Dean-Stark trap or Open Vessel |

3.2 Method A: Solvent-Free Thermal Transimidation (Green Route)

Recommended for gram-scale synthesis where solvent waste reduction is a priority.

-

Stoichiometry: Charge a round-bottom flask with Phthalimide (1.0 equiv, 14.7 g) and 5-Amino-1-pentanol (1.05 equiv, 10.8 g) . A slight excess of the amine ensures complete consumption of the solid phthalimide.

-

Setup: Equip the flask with a magnetic stir bar and a short-path distillation head (to vent

and catch any sublimed phthalimide).-

Critical: Do not seal the system. Ammonia gas must escape.

-

-

Reaction: Heat the mixture to 150–160 °C in an oil bath.

-

The mixture will melt into a homogeneous oil.

-

Observation: Evolution of ammonia gas (detectable by damp pH paper turning blue at the outlet).

-

-

Duration: Stir for 4–6 hours . Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting phthalimide spot (

) should disappear. -

Workup:

-

Cool the reaction mixture to ~80 °C.

-

Add Ethanol (30 mL) while hot to dissolve the oil.

-

Pour the ethanolic solution into Ice Water (150 mL) with vigorous stirring.

-

The product will precipitate as a white/off-white solid.

-

-

Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

3.3 Method B: Catalytic Solvent-Mediated Protocol

Recommended for larger scales or temperature-sensitive substrates.

-

Dissolution: Dissolve Phthalimide (10 mmol) and 5-Amino-1-pentanol (11 mmol) in Toluene (20 mL) or Xylene .

-

Catalyst: Add

(0.5 mmol, 5 mol%) .-

Note: Lewis acids like

or

-

-

Reflux: Heat to reflux (110 °C for Toluene) using a Dean-Stark apparatus.

-

While water is not the primary byproduct, the reflux helps strip ammonia from the solution.

-

-

Completion: Reaction is typically complete in 6–12 hours .

-

Workup:

-

Evaporate the solvent under reduced pressure.[4]

-

Redissolve residue in

(DCM). -

Wash with 1M HCl (to remove unreacted amino-alcohol and catalyst) and then Brine .

-

Dry over

and concentrate.

-

Data Interpretation & Troubleshooting

4.1 Expected Results

| Parameter | Method A (Melt) | Method B (Catalytic) |

| Typical Yield | 85–92% | 75–85% |

| Purity ( Crude) | >95% | >90% |

| Reaction Time | 4–6 h | 8–12 h |

| Appearance | White crystalline solid | Off-white solid |

4.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Ammonia saturation in reaction mix.[4] | Increase N2 sparging or stir rate to facilitate gas escape. |

| Sublimation | Phthalimide subliming before reaction. | Use a reflux condenser set to 60°C (warm) to wash solids back down, or use slight excess of amine. |

| O-Alkylation | Competition from -OH group. | Unlikely under these conditions. If observed, lower temp and ensure strictly 1:1 stoichiometry. |

| Sticky Product | Residual 5-amino-1-pentanol. | Wash the crude solid thoroughly with 0.5 M HCl (the amine forms a water-soluble salt). |

Characterization Standards

To validate the synthesis of

-

NMR (400 MHz,

- 7.8–7.7 ppm (m, 4H, Ar-H): Characteristic phthalimide aromatic protons.

-

3.70 ppm (t, 2H,

-

3.65 ppm (t, 2H,

- 1.7–1.4 ppm (m, 6H, alkyl chain): Multiplets for the pentyl linker.

-

IR Spectroscopy:

-

1770, 1700 cm

: Strong carbonyl doublets (Imide C=O stretch). -

3400–3300 cm

: Broad O-H stretch (confirming the alcohol is intact).

-

References

-

Reddy, P. Y., Kondo, S., Toru, T., & Ueno, Y. (1997).[5] Lewis Acid-Catalyzed Transamidation of Carboxamides, Phthalimides, and Urea with Amines.[5][6] The Journal of Organic Chemistry, 62(8), 2652–2654.

- Grosjean, S., et al. (2014). Solvent-free synthesis of N-alkylphthalimides. Tetrahedron Letters, 55(10), 1731-1734.

-

Varma, R. S. (1999). Solvent-free organic syntheses.[7][5][6] Green Chemistry, 1, 43-55.[8]

Sources

- 1. byjus.com [byjus.com]

- 2. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimides [organic-chemistry.org]

- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 7. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Executive Summary

This guide details the synthetic utility of 2-(5-Hydroxypentyl)isoindoline-1,3-dione (CAS: 63273-48-3), commonly referred to as

This molecule serves as a critical "masked" amino-alkyl linker in medicinal chemistry.[1] Its primary value lies in its bifunctionality: the phthalimide moiety acts as a robust protecting group for a primary amine, while the terminal hydroxyl group serves as a versatile handle for functionalization. It is extensively employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , where the 5-carbon alkyl chain provides a specific spatial separation (~7–9 Å) between an E3 ligase ligand and a target protein warhead.

Chemical Profile & Strategic Value

| Property | Specification |

| Systematic Name | This compound |

| Common Name | |

| Molecular Formula | |

| Molecular Weight | 233.26 g/mol |

| Role | Heterobifunctional Linker (C5-Alkyl Spacer) |

| Key Reactivity | Alcohol activation ( |

Strategic Advantage (Orthogonality): The phthalimide group is stable against acidic, oxidative, and mild basic conditions, allowing chemists to perform rigorous transformations on the hydroxyl end (e.g., Appel reaction, Mitsunobu coupling) without disturbing the latent amine.

Workflow Visualization

The following diagram illustrates the two primary pathways for utilizing this intermediate: Path A (Activation) for subsequent nucleophilic attack, and Path B (Direct Coupling) via Mitsunobu chemistry.

Figure 1: Synthetic divergence for C5-phthalimide linker utilization. Path A creates an electrophile; Path B couples directly to nucleophiles.

Detailed Experimental Protocols

Protocol A: Activation via Appel Reaction (Conversion to Bromide)

Objective: Convert the hydroxyl group to a bromide to create a reactive electrophile for alkylation. This is preferred over tosylation for subsequent

Reagents:

-

Starting Material (1.0 equiv)

-

Carbon Tetrabromide (

, 1.2 equiv) -

Triphenylphosphine (

, 1.2 equiv) -

Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve this compound (1.0 g, 4.3 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition 1: Add

(1.7 g, 5.1 mmol) to the stirring solution. Ensure it dissolves completely.[1] -

Addition 2: Slowly add

(1.34 g, 5.1 mmol) portion-wise over 10 minutes. Note: The reaction is exothermic; control the addition rate to maintain 0°C. -

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 7:3).[1] The product (bromide) will be less polar (higher

) than the alcohol.

-

-

Workup: Concentrate the solvent in vacuo to ~5 mL. Add cold diethyl ether (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

-

Purification: Filter off the white TPPO solid. Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% as a white/off-white solid.[1]

Protocol B: Direct Mitsunobu Coupling

Objective: Directly couple the linker to a phenol-containing drug scaffold (e.g., 4-hydroxythalidomide or a warhead like JQ1-phenol) without intermediate activation.[1]

Reagents:

-

Starting Material (1.0 equiv)

-

Target Phenol (Nucleophile, 1.0–1.2 equiv)

-

Triphenylphosphine (

, 1.5 equiv)[2] -

DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

-

THF (anhydrous)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the Target Phenol (1.0 equiv), Starting Material (1.0 equiv), and

(1.5 equiv) in anhydrous THF (0.1 M concentration) under nitrogen. -

Cooling: Cool to 0°C.

-

Activation: Add DIAD (1.5 equiv) dropwise via syringe. Caution: DIAD is shock-sensitive and toxic.[1]

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12–16 h).

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Purification: Flash chromatography is essential to remove reduced DIAD and TPPO.[1]

Protocol C: Deprotection (The Ing-Manske Procedure)

Objective: Remove the phthalimide group to reveal the primary amine.[3] This is the final step in linker synthesis.

Reagents:

Step-by-Step Procedure:

-

Setup: Suspend the protected intermediate in EtOH (0.1 M).

-

Cleavage: Add Hydrazine Hydrate (excess is required to drive equilibrium).[1]

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Observation: A bulky white precipitate (phthalhydrazide) will form, indicating the reaction is progressing.

-

-

Workup (Critical Step):

-

Isolation: Dry organic layers and concentrate. The resulting primary amine is often used immediately in the next coupling step (e.g., amide bond formation).

Application in PROTAC Design

In PROTAC development, this molecule is used to synthesize "Linker-E3 Ligase" building blocks.[1]

Case Study: Synthesis of a Thalidomide-Linker Conjugate

-

Coupling: React This compound (activated as bromide via Protocol A) with 4-hydroxythalidomide (using

in DMF). -

Deprotection: Use Protocol C to remove the phthalimide.

-

Result: You obtain 5-((4-amino-4-oxobutyl)amino)pentyl... derivatives, ready to be coupled to a target protein warhead via the newly revealed amine.[1]

Why 5 Carbons?

Quantitative Structure-Activity Relationship (QSAR) studies indicate that linker length dictates the stability of the Ternary Complex (Target-PROTAC-E3).[1] A 5-carbon chain provides moderate flexibility without the "entropic penalty" of very long PEG chains, often resulting in higher

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Yield in Appel Rxn | Moisture in solvent | Use freshly distilled DCM or molecular sieves.[1] |

| Sticky Solid in Deprotection | Phthalhydrazide contamination | Perform the Acid/Base workup described in Protocol C to rigorously separate the byproduct. |

| Incomplete Mitsunobu | Steric hindrance on Phenol | Increase DIAD/ |

| NMR: Missing OH Signal | Rapid exchange or wet | Use DMSO- |

References

-

Appel Reaction Mechanism & Protocol

-

Mitsunobu Reaction for Phthalimides

-

Phthalimide Deprotection (Ing-Manske)

-

PROTAC Linker Design (Alkyl Chains)

- Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems.

-

Source: [1]

-

Specific Application (NTMT1 Degraders)

- Zhou, et al. (2021). "Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1." European Journal of Medicinal Chemistry.

-

Source: [1]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Phthalimides [organic-chemistry.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

Application Note: Kinetic Evaluation of Acetylcholinesterase Inhibition by Isoindoline-1,3-dione Derivatives

Introduction & Mechanistic Rationale

The cholinergic hypothesis of Alzheimer's disease (AD) posits that cognitive decline is heavily driven by the degradation of cholinergic neurons, making the inhibition of Acetylcholinesterase (AChE) a primary therapeutic strategy. Recently, isoindoline-1,3-dione (phthalimide) derivatives have emerged as highly potent, dual-binding site AChE inhibitors[1].

Molecular docking and kinetic studies reveal that the bulky phthalimide core interacts favorably with the Peripheral Anionic Site (PAS) of AChE via

To accurately quantify the inhibitory potency of these derivatives, a modified Ellman’s assay is the universal gold standard[3][4]. The assay relies on the enzymatic hydrolysis of acetylthiocholine iodide (ATCI) to produce thiocholine. The free sulfhydryl group of thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form the 5-thio-2-nitrobenzoate (TNB) anion, yielding a robust colorimetric signal at 412 nm[5][6].

Biochemical pathway of Ellman's assay and AChE inhibition by isoindoline-1,3-dione derivatives.

Reagents, Materials, and Equipment

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

-

Causality: AChE catalytic efficiency peaks at pH 8.0. Phosphate buffer maintains this pH without interfering with the nucleophilic attack required for the DTNB reaction[3].

-

-

Enzyme: Acetylcholinesterase (e.g., Electrophorus electricus or recombinant human). Prepare a 10 U/mL stock in buffer containing 0.1% Bovine Serum Albumin (BSA).

-

Causality: BSA acts as a carrier protein to stabilize the highly diluted enzyme and prevent its adsorption to the hydrophobic walls of plastic tubes.

-

-

Substrate: Acetylthiocholine iodide (ATCI), 15 mM in ultrapure water[3].

-

Chromogen: DTNB (Ellman’s Reagent), 3 mM in Assay Buffer[4].

-

Test Compounds: Isoindoline-1,3-dione derivatives dissolved in DMSO (10 mM stock).

-

Reference Standard: Donepezil or Rivastigmine (10 mM stock in DMSO)[2].

-

Consumables: 96-well clear flat-bottom microplates. UV-transparent plates are not strictly required as TNB absorbs in the visible spectrum (412 nm), but high-quality polystyrene is recommended to minimize background scattering[5].

Experimental Workflow & Protocol

Step-by-step 96-well plate workflow for kinetic evaluation of AChE inhibition.

Step-by-Step 96-Well Plate Protocol

Trustworthiness & Self-Validation: This protocol incorporates a 100% Activity Control (vehicle only) and a Background Control (no enzyme) to establish the dynamic range and ensure self-validating data integrity.

-

Compound Dilution: Prepare an 8-point serial dilution of the isoindoline-1,3-dione derivatives in Assay Buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as higher concentrations can induce conformational changes and denature AChE.

-

Plate Setup: To each well of a 96-well plate, dispense the following:

-

140 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).

-

20 µL of the diluted test compound (Substitute with 1% DMSO in buffer for the 100% Activity Control).

-

20 µL of AChE solution (Final well concentration ~0.2 U/mL)[3].

-

-

Pre-incubation: Incubate the microplate at 25°C for 10–15 minutes.

-

Causality: Isoindoline-1,3-dione derivatives are bulky, dual-site binders[1]. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium before the ATCI substrate is introduced, preventing artificially low inhibition readings.

-

-

Reaction Initiation: Using a multichannel pipette, rapidly add 10 µL of 3 mM DTNB and 10 µL of 15 mM ATCI to all wells[3].

-

Kinetic Readout: Immediately place the plate in a spectrophotometric microplate reader. Measure the absorbance at 412 nm every 1 minute for 10–15 minutes at 25°C[6].

-

Causality: Kinetic measurement (

) is vastly superior to endpoint measurement for isoindoline-1,3-dione derivatives. Many of these compounds possess aromatic ring systems that inherently absorb light or may precipitate slightly. Kinetic reading mathematically subtracts this static background interference, measuring only the dynamic rate of TNB production[4].

-

Data Analysis & Assay Validation

-

Calculate Reaction Velocity (

): Determine the slope ( -

Calculate % Inhibition:

-

Determine IC

: Plot the calculated % Inhibition against the -

Assay Quality Control (Z'-factor): Validate the assay robustness using the 100% Activity Control and the Background Control. A Z'-factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Representative Quantitative Data

The structural versatility of the isoindoline-1,3-dione core allows for extensive modifications. Below is a summarized comparison of the inhibitory potency of various isoindoline-1,3-dione derivatives against AChE based on recent literature[1][2][7].

| Compound Class / Substitution | Target | IC | Reference Standard (IC | Ref |

| 2-(diethylaminoalkyl)-isoindoline-1,3-dione (6-7 methylene chains) | AChE | 1.1 – 1.2 µM | Tacrine (0.19 µM) | [1] |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids (4-fluorobenzyl) | AChE | 2.1 µM | Rivastigmine (11.07 µM) | [2] |

| 1-H-isoindole-1,3(2H)-dione (Phenyl substituent at position 4 of piperazine) | AChE | 1.12 µM | Tacrine (0.21 µM) | [7] |

| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (m-Fluoro) | AChE | 7.1 nM | Donepezil (410 nM) |

References

-

Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors. PubMed.[Link]

-

Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC.[Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.[Link]

-

2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. MUMS.[Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol.[Link]

-

Cholinesterase assay by an efficient fixed time endpoint method. PMC.[Link]

Sources

- 1. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group of 2-(5-Hydroxypentyl)isoindoline-1,3-dione

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the terminal hydroxyl group of 2-(5-hydroxypentyl)isoindoline-1,3-dione. This bifunctional molecule is a cornerstone in synthetic chemistry, serving as a versatile linker and a protected precursor to a primary amine. The strategic functionalization of its hydroxyl terminus is critical for its application in drug discovery, materials science, and bioconjugation. Herein, we explore several key transformations—conversion to sulfonate esters, esterification, etherification, and halogenation—providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each method. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.

The Strategic Importance of this compound

This compound is more than a simple alcohol. It is a strategically designed molecule featuring two key functionalities:

-

A Terminal Primary Hydroxyl Group: This is the primary site for synthetic elaboration. As a nucleophile, it can undergo a variety of reactions. More importantly, it can be converted into an excellent leaving group, opening the door to a vast array of nucleophilic substitution reactions.

-

A Phthalimide-Protected Primary Amine: The isoindoline-1,3-dione (Phthalimide) group is an exceptionally stable protecting group for a primary amine.[1] It is resilient to many reaction conditions used to modify the hydroxyl group, yet it can be cleaved under specific conditions to reveal the 5-aminopentanol backbone or its derivatives. This dual functionality allows for the sequential introduction of different molecular fragments.

The following sections detail the protocols to harness the reactivity of the hydroxyl group, transforming this versatile starting material into a range of valuable intermediates.

Workflow Overview: From Alcohol to Functionalized Intermediate

The general workflow for any functionalization follows a logical sequence of reaction, work-up, and purification. Understanding this flow is key to successful synthesis.

Sources

Application Note: Strategic Use of 2-(5-Hydroxypentyl)isoindoline-1,3-dione in Solid-Phase Synthesis

[1]

Introduction & Product Profile

2-(5-Hydroxypentyl)isoindoline-1,3-dione (also known as N-(5-hydroxypentyl)phthalimide) is a bifunctional building block essential for introducing a precise 5-carbon alkyl spacer into solid-phase libraries.[1]

Its utility stems from its orthogonal functionality:

-

The Phthalimide (Phth) Group: A robust masking group for the primary amine.[2][3] It is stable to acidic conditions (TFA, HCl) used in Boc/Fmoc chemistry but is selectively removed by hydrazine or primary amines.[3]

-

The Primary Alcohol: A versatile handle for anchoring to resins (e.g., 2-Chlorotrityl chloride) or for participating in Mitsunobu coupling reactions to attach the linker to resin-bound phenols or sulfonamides.[1]

Chemical Specifications

Core Applications & Workflows

This compound is primarily used in two distinct solid-phase workflows.[1][7] The choice depends on whether the linker is the starting point (anchoring) or a modification (capping/linking).[3]

Workflow A: The "Anchor" Strategy (Resin Loading)

Used to synthesize C-terminal modified peptides or small molecules where the pentyl-amine chain serves as the detachment point or a permanent spacer.

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

-

Mechanism: SN1 reaction of the alcohol with the trityl cation.

Workflow B: The "Linker" Strategy (Mitsunobu Coupling)

Used to insert the pentyl spacer onto a resin-bound scaffold (e.g., a phenol group on a PROTAC warhead).[3]

Visualizing the Chemistry

The following diagram illustrates the logical flow of using this building block in a PROTAC synthesis context.

Caption: Workflow for installing the C5-amino linker via Mitsunobu coupling followed by hydrazinolysis.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling to Resin-Bound Phenols

Context: Attaching the linker to a tyrosine residue or a phenolic drug pharmacophore already on the resin.[1]

Reagents:

-

Linker: this compound (5.0 eq)

-

Phosphine: Triphenylphosphine (PPh3) (5.0 eq)[3]

-

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (5.0 eq)[3]

-

Solvent: Anhydrous THF (preferred) or DCM.[3]

Step-by-Step:

-

Preparation: Swell the resin (100 mg) in anhydrous THF for 30 minutes under nitrogen. Drain.

-

Pre-activation (Critical): In a separate dry vial, dissolve the Linker (5 eq) and PPh3 (5 eq) in THF.

-

Addition: Add the Linker/PPh3 solution to the resin. Shake gently for 5 minutes to allow diffusion.

-

Activation: Cool the reaction vessel to 0°C (ice bath). Add DIAD (5 eq) dropwise to the resin slurry.[3] Note: Adding DIAD last prevents the formation of precipitating betaine intermediates in solution before they enter the resin pores.

-

Reaction: Allow the reaction to warm to room temperature and shake for 4–16 hours.

-

Washing: Drain and wash the resin with THF (3x), DCM (3x), and MeOH (3x) to remove Triphenylphosphine oxide (TPPO).[3]

Validation:

-

Perform a cleavage test on a small aliquot. Analyze via LC-MS. The mass should correspond to [Scaffold + 215 Da] (Mass of linker minus water).[3]

Protocol B: Phthalimide Deprotection (Hydrazinolysis)

Context: Unmasking the amine to allow further chain elongation.[3]

Reagents:

Step-by-Step:

-

Swelling: Swell the resin in DMF.

-

Reaction: Add a solution of 5% (v/v) Hydrazine monohydrate in DMF .

-

Incubation: Shake at room temperature for 2 x 30 minutes. (Refresh the solution after the first 30 mins to drive equilibrium).

-

Washing (Crucial): Drain and wash extensively with DMF (5x), DCM (5x), and MeOH (3x).[3]

-

Color Test: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[3] A positive blue (Kaiser) or green (Chloranil) result confirms the free amine.[3]

Alternative (Mild Conditions): If the substrate is base-sensitive (e.g., contains esters prone to hydrolysis), use Methylamine (33% in EtOH) for 4 hours at room temperature.[3] This is milder than hydrazine but slower.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Coupling Yield (Mitsunobu) | Steric hindrance or Betaine precipitation.[1] | Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for higher reactivity.[3] Ensure anhydrous conditions. |

| Incomplete Deprotection | Aggregation of resin chains. | Perform the hydrazine step at 40°C or use Hydrazine/DCM/MeOH mixtures to improve swelling. |

| White Precipitate after Deprotection | Phthalhydrazide trapping. | Wash with hot DMF or 0.1 M NaOH (if substrate permits) to solubilize the byproduct.[3] |

| Resin Clumping | Phosphine oxide accumulation.[3] | Wash extensively with DCM/MeOH alternating cycles.[3] |

References

-

Mitsunobu Reaction on Solid Phase

-

Phthalimide Deprotection Protocols

-

Source: BenchChem Application Notes.[3] "Application Notes and Protocols for Phthalimide Deprotection."

- Relevance: Validates the use of Hydrazine hydrate and Methylamine for deprotection (Protocol B).

-

-

Synthesis of Phthalimide Linkers

-

Solid Phase Linker Strategies (PROTACs)

Sources

- 1. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 63273-48-3|this compound|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Mitsunobu Reaction [organic-chemistry.org]

protocol for monitoring reaction progress with thin-layer chromatography (TLC)

Executive Summary & Mechanistic Principles

Thin-Layer Chromatography (TLC) is an indispensable, highly versatile chromatographic technique utilized by synthetic chemists and drug development professionals for rapid qualitative analysis and reaction monitoring. The core mechanism of TLC relies on the differential affinity of analytes between a stationary phase (typically a polar adsorbent like silica gel) and a mobile phase (an organic solvent or solvent mixture)[1].

As the mobile phase ascends the plate via capillary action, compounds partition between the two phases. Separation is driven by polarity: highly polar compounds interact strongly with the polar stationary phase via dipole-dipole interactions and hydrogen bonding, resulting in slower migration rates. Conversely, non-polar compounds remain dissolved in the mobile phase, migrating further up the plate[2]. By systematically comparing the migration of a reaction mixture against an authentic starting material standard, researchers can accurately assess reaction progress, intermediate formation, and product purity.

TLC Reaction Monitoring Workflow

Figure 1: Logical workflow and dependencies for TLC reaction monitoring.

Step-by-Step Experimental Methodology

To ensure a self-validating and reproducible system, the following protocol emphasizes the physical causality behind each methodological choice.

Phase 1: Chamber Equilibration

-

Prepare the Chamber: Select a glass TLC chamber or a beaker with a tightly fitting lid.

-

Add Filter Paper: Place a piece of filter paper against the inner wall of the chamber.

-

Add Mobile Phase: Pour in the selected solvent system until the depth is approximately 0.5 cm. Close the lid and allow the chamber to equilibrate for 5–15 minutes[2].

-

Causality: The filter paper acts as a wick, drawing up the solvent to rapidly saturate the chamber's atmosphere with solvent vapor[2]. Maintaining controlled gas and humidity conditions is critical. If the chamber is unsaturated, solvent will evaporate from the face of the TLC plate during development, altering the local solvent ratio and causing distorted solvent fronts (the "smiling" effect) or artificially inflated retention factors.

-

Phase 2: Plate Preparation and the "Co-Spot" Method

-

Draw the Baseline: Using a pencil (never a pen, as ink will elute), draw a light baseline approximately 1 cm from the bottom edge of the TLC plate.

-

Sample Dilution: Extract a micro-aliquot of the reaction mixture (RM) and dilute it in a suitable volatile solvent. Note: Spotting neat or highly concentrated reaction mixtures causes severe streaking, ruining resolution[3].

-

Spotting: Using glass capillary tubes, spot the plate in three distinct lanes:

-

Lane 1 (SM): Authentic Starting Material.

-

Lane 2 (Co-Spot): Starting Material + Reaction Mixture.

-

Lane 3 (RM): Reaction Mixture only.

-

Causality: The Co-Spot is a critical self-validating control. Solvent flow can occasionally be uneven due to microscopic variations in the silica layer. By co-spotting, you ensure that if the SM spot in the RM lane aligns perfectly with the SM spot in the Co-Spot lane, you have definitively identified unreacted starting material, eliminating false positives caused by edge effects.

-

Phase 3: Plate Development

-

Insertion: Place the spotted plate vertically into the equilibrated chamber. Ensure the solvent level is strictly below the pencil baseline.

-

Causality: If the bulk solvent submerges the baseline, the spotted analytes will instantly dissolve into the solvent reservoir rather than migrating up the stationary phase via capillary action.

-

-

Elution: Allow the solvent to ascend until it reaches approximately 1 cm from the top edge of the plate[4].

-

Termination: Remove the plate and immediately mark the solvent front with a pencil before the solvent evaporates[5].

Phase 4: Visualization

-

Non-Destructive (UV Light): Examine the dried plate under a short-wave UV lamp (254 nm). Commercial plates contain a fluorophore that fluoresces green; compounds containing conjugated

-systems will quench this fluorescence, appearing as dark purple/black spots[1]. Mark these spots with a pencil. -

Destructive (Chemical Staining): For compounds lacking UV chromophores (e.g., aliphatic alcohols, amines), dip the plate into a chemical stain and gently heat it using a heat gun until spots develop.

Quantitative Data: Stains and Retention Factors

Table 1: Common TLC Visualization Stains & Preparation Recipes

Different functional groups require specific chemical stains for optimal visualization. Below are authoritative recipes for standard TLC stains[6].

| Stain Name | Target Functional Groups | Preparation Recipe | Visual Result |

| PMA (Phosphomolybdic Acid) | General, Alcohols, Alkenes | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol[6]. | Blue-green spots on a yellow/green background. |

| Basic KMnO₄ | Alkenes, Alkynes, Alcohols | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water[6]. | Yellow/brown spots on a bright purple background. |

| CAM (Ceric Ammonium Molybdate) | General (Requires vigorous heating) | Dissolve 0.5 g ceric ammonium sulfate and 12 g ammonium molybdate in 235 mL water. Add 15 mL conc. H₂SO₄[6]. | Dark blue/black spots on a light blue background. |

| Ninhydrin | Primary and Secondary Amines | Dissolve 0.3 to 1.5 g of ninhydrin in 100 mL of n-butanol. Add 3.0 mL of acetic acid[6]. | Pink, red, or purple spots. |

Table 2: Retention Factor ( ) Interpretation

The Retention Factor (

| Parameter | Formula / Guideline | Mechanistic Causality |

| Normalizes migration distance against total solvent flow, allowing for run-to-run comparison[8]. | ||

| Ideal | 0.2 – 0.8[5] | Ensures spots are sufficiently separated from the baseline (avoiding co-elution with highly polar impurities) and the solvent front. |

| Polarity Relationship | Higher Polarity = Lower | More polar compounds have a stronger affinity for the polar silica gel, retarding their migration[2]. |

Data Interpretation & Troubleshooting

When evaluating reaction progress, the disappearance of the SM spot and the emergence of a new product spot indicates conversion. However, chromatographic artifacts can complicate interpretation.

-

Artifact 1: Streaking / Tailing.

-

Observation: A spot smears vertically across the plate rather than forming a tight circle.

-

Causality & Solution: This is typically caused by sample overloading or the presence of highly polar functional groups (like carboxylic acids or amines) that hydrogen-bond too strongly to the silica. To resolve this, dilute the sample further. Alternatively, add a mobile phase modifier to suppress ionization: add 0.5% acetic acid for streaky acids, or 0.5% triethylamine (Et₃N) for streaky amines[3].

-

-

Artifact 2: Co-elution.

-

Observation: The SM and Product spots overlap entirely (

difference < 0.05). -

Causality & Solution: The solvent system lacks the specific selectivity required to differentiate the compounds. Adjust the mobile phase polarity (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol) or change the stationary phase (e.g., from normal phase silica to reversed-phase C18 or Alumina).

-

References

1.[5] Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. Source: chemistryhall.com.5 2.[2] Thin Layer Chromatography - Chemistry Online @ UTSC. Source: utoronto.ca. 2 3.[1] Thin Layer Chromatography - Chemistry Teaching Labs - University of York. Source: york.ac.uk. 1 4.[4] Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog. Source: oreateai.com. 4 5.[8] Calculating retention factors for TLC | AP Chemistry | Khan Academy. Source: youtube.com. 8 6. TLC Stains - University of Liverpool. Source: liv.ac.uk. 7. How to Calculate Retention Factors in Thin-Layer Chromatography | Chemistry. Source: study.com.7 8. Thin Layer Chromatography - Chemistry LibreTexts. Source: libretexts.org. 9. Tips & Tricks for Thin-Layer Chromatography. Source: sigmaaldrich.com. 10.[3] VanVeller Lab Resources - Department of Chemistry. Source: iastate.edu.3 11. Appendix 3: Recipes For TLC Stains - The Sarpong Group. Source: sarponggroup.com. 6

Sources

- 1. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]

- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 3. VanVeller Lab Resources [group.chem.iastate.edu]

- 4. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. sarponggroup.com [sarponggroup.com]

- 7. study.com [study.com]

- 8. m.youtube.com [m.youtube.com]

Advanced Application Note: Isoindoline-1,3-Dione Derivatives in Oncology

Document Type: Technical Guide & Validated Protocols Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Introduction & Pharmacological Significance

The isoindoline-1,3-dione (phthalimide) scaffold is a highly privileged bicyclic core in modern medicinal chemistry[1]. Characterized by a planar aromatic ring and inherent hydrophobicity, this pharmacophore easily penetrates cellular membranes to interact with diverse intracellular targets[2].

Historically recognized as the structural backbone of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, the isoindoline-1,3-dione core has evolved far beyond its initial applications[3]. Today, rational hybridization of this scaffold with moieties like thiazoles, indoles, and benzyl groups has generated a novel class of multi-targeted anticancer agents capable of overcoming traditional drug resistance[4].

Mechanistic Pathways in Oncology

The structural plasticity of isoindoline-1,3-dione derivatives allows them to act via three primary oncological pathways:

-

Cereblon (CRBN)-Mediated Targeted Protein Degradation: IMiDs bind directly to CRBN, a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex[1]. This binding alters the E3 ligase's substrate specificity, recruiting neosubstrates (such as the transcription factors Ikaros and Aiolos) for polyubiquitination and subsequent proteasomal degradation, ultimately halting myeloma cell proliferation[3].

-

Tubulin Polymerization Inhibition: Derivatives hybridized with trimethoxyphenyl or thiazole groups act as potent microtubule-targeting agents. They bind to the colchicine site of tubulin, perturbing microtubule dynamics, arresting the cell cycle in the G2/M phase, and inducing caspase-dependent apoptosis[5],[6].

-

Kinase Inhibition: Specific analogs, such as 2-(4-substituted-benzyl) isoindoline-1,3-diones, exhibit high binding affinity to the active site of c-Src tyrosine kinase. Overexpression of c-Src is a critical driver in neoplastic disorders like breast cancer, making these derivatives highly selective inhibitors[7].

Quantitative Efficacy Profile

The following table synthesizes the in vitro efficacy (IC₅₀ / CC₅₀ values) of recently developed isoindoline-1,3-dione derivatives across various human cancer cell lines.

| Compound Class / Derivative | Target Cell Line | Cancer Type | Efficacy (IC₅₀ / CC₅₀) | Mechanism / Notes | Reference |

| Phthalimide-thiazole conjugates (180-189) | MDA-MB-468 | Breast Carcinoma | 0.6 – 2.6 µM | Potent antiproliferative activity | [4] |

| Phthalimide-thiazole conjugates (181-189) | MCF-7 | Breast Adenocarcinoma | 0.2 – 1.7 µM | High selectivity over normal cells | [4] |

| 2-(4-Substituted-benzyl) derivative (Cmpd 7) | T47D | Breast Cancer | 1.0 µg/mL | c-Src Tyrosine Kinase inhibition | [7] |

| Azide/silyl ether isoindole (Cmpd 7) | A549 | Lung Carcinoma | 19.41 µM | Antiproliferative; low healthy cell toxicity | [8] |

| Phthalimide derivative (Cmpd 222) | HeLa / K562 | Cervical / Leukemia | 1.0 µM | Broad-spectrum cytotoxicity | [4] |

| 2-(4-(2-bromoacetyl)phenyl) derivative | Raji | Blood Cancer (Lymphoma) | 0.26 µg/mL | Induces apoptosis and necrosis | [9] |

Pathway Visualization

Mechanism of CRBN-mediated protein degradation by isoindoline-1,3-dione derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality for critical steps is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: High-Throughput Cytotoxicity & Apoptosis Profiling

Objective: To quantify the antiproliferative IC₅₀ of novel derivatives and confirm whether cell death is driven by apoptosis or non-specific necrosis[9].

-

Cell Seeding & Synchronization:

-

Seed target cells (e.g., A549, MCF-7) at

cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -

Causality: This specific seeding density ensures cells remain in the exponential (log) growth phase during the 48–72 hour treatment window. Confluence-induced growth arrest will artificially mask the efficacy of cell-cycle targeting drugs.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoindoline-1,3-dione derivative (0.1 µM to 100 µM). Ensure the final DMSO concentration in the culture media does not exceed 0.1%.

-

Causality: DMSO concentrations

induce solvent-mediated membrane toxicity, which confounds the actual IC₅₀ calculation of the drug.

-

-

Viability Quantification (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL) per well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

-

-

Apoptosis Flow Cytometry (Annexin V-FITC/PI):

-

Harvest treated cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

-

Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature[9].

-

Causality & Self-Validation: Annexin V binds to externalized phosphatidylserine (a marker of early apoptosis), while PI only intercalates DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant analysis, confirming the specific mode of cell death rather than general cytotoxicity.

-

Protocol B: Cell-Free Tubulin Polymerization Assay

Objective: To determine if the derivative acts as a direct microtubule destabilizer via the colchicine binding site[5].

-

Tubulin Preparation:

-

Reconstitute purified porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.

-

Causality: GTP provides the necessary energy for polymerization, while glycerol acts as a thermodynamic stabilizer, lowering the critical concentration required for microtubule nucleation.

-

-

Assay Setup:

-

Pre-warm a 96-well half-area plate to 37°C in the microplate reader.

-

Causality: Tubulin polymerization is highly temperature-dependent. Using cold plates or buffers causes immediate depolymerization, flattening the kinetic curve and ruining the assay.

-

-

Kinetic Measurement:

-

Mix the isoindoline-1,3-dione compound (at calculated IC₅₀) with the tubulin solution. Immediately measure fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C.

-

-

Validation & Analysis:

-

Self-Validation: Run Paclitaxel (polymerization enhancer) and Colchicine (polymerization inhibitor) as parallel controls[5]. A significant decrease in the

of the exponential growth phase compared to the vehicle control confirms the derivative's role as a microtubule destabilizer.

-

References

1.[1] The Isoindoline-1,3-dione Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDvX6qXeNCgs4FNXnrHtPezKzlcpvzlUSfZti4bZM-diu2AY92mcm5T8_3tgIUw5OuZAc2_5-M6n6bAUfeciEhpWu3D5k9_fusMSCGdOhJ1bpaHCOsM8kwRA-gwuGtAs2HLUPySc4N4m3r6GMWjlWRwa--_IjU2fHcW32WEpHDdoNohzmyr03Pe2Kvook_Da2ZXOEi3x7Lglvwy0H5EvudKk3xPZ9f7Qrrnqn-rVM=] 2.[4] Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVIUchBogxYUvZ5LGAdyUs1HUgzG4ki1MU-RxVWbFG9KeW8ZFG-1woa6eZBEu-FETCsCSPG3KBDypJJV29xV2qKj5RQjE9YgBDoR67NUnj_TDbXEVbDBZkAjslk1vAClW0FRhk6QBcCJ_M0muTADAwLe9uIk2sZaD_YXaKfzztr8CqsPwHPMu8nUbPVs=] 3.[9] Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLkU_w_byd7qlMF7SylBCPNH9-_u1EktL5gHnLul37bgRF1lWtHURx3xPPRgL0aZSSII1c3hpuanF4ldYcquLVz1Tn5VQsmS7Ab7MzTc0xhVPcaLipsBatagbf-qG6Zb1ugHaq9BC674r620fvUmtaPlPuouIg-wdj1s2tt-cnyG38you_WR3xDlwJE2Iy-QeOuLrSg-yq1VWZX9SwZBoDUc2ahSy30SJUQmKuxn9hJTPXWJH9_C2OvCvfuvm1d8h_un6Bw==] 4.[2] Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqRBG5CihHlPuhu6qKJW19WmO_LstsXI9eImc20izVUiwbwccYzV0WK7NMaJptnVbBFgsQP34PQOvGBElEjfdV6GgIa3mXG7g95tbNJ8L9M913FMuUGhQoS88n0H7UzK0-YJ5UA1xJ6YclpA==] 5.[7] Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Brieflands. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyykxNSwNL64fynOeHVx4tQCcVmLkstX3HzYD_B7ElxjI8uV1SJi2xOWhBwZ-403hIeUgH9tonBMdqc22sws84T9m5d8w2ysd6EPCNp1Un6msSbuw-IPDsiOI-nk8zQIwVh0hsNPtVNlEZpLbWyw==] 6.[8] Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUabOr-GmrfAZE4oYB5efSUBIApuzPj-fX69_G3ORYa0WRQ-EoHVBbmxmepb9d7lgcnW9MRH0bG_hLeV4c6VMGBY8yVAD4K0leKvlyjxUnymR63K8X5XFUTlieiE3Mb5bxfyY=] 7.[3] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESv8FBoFJ1qS2AzBTIi2SRdF8zoWEFkU0xmUljwlurL-612a6_7a7L2O_UTlUa21xOigWbcUXGkQnpfVmHxlJ6fGlvoq6YEpBMQiPg9iXgkq-HwyXRd64J-vkmTtAn] 8.[5] Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. PMC / NIH. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhW6nN3T1hZ3KZlXLhJIC_VYPdJa1z0EunukV_gbAV47FkyE_ez-UvYb1b0c9JtReY6IqUZ_KApBhb07vn6U-JvWfKWWrRKC8bekBm8v4Zr49LWWdH9iegTBpC_K3KFuArBlT_KPWLYfVA6A==] 9.[6] Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFikjDTjjccm6ISxnAP6CFu3nrXjqrjDAf8kHahM0K9SqTaeLO_4QiJfm_MaFSTEhMensNfnCqKi4i9BnxKnTsPx4unfbePjwZTBbfZ3i9I0XQOwl1FZ5Zxqz1hN78176k7J0M=]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. brieflands.com [brieflands.com]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]